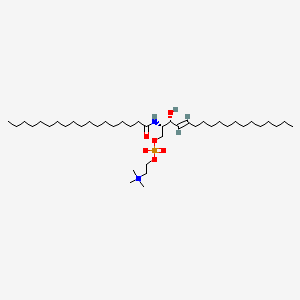

N-Stearoylsphingomyelin

Description

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine has been reported in Homo sapiens with data available.

RN & structure given in first source; RN not in Chemline 12/87

Properties

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLRGMMMAHREN-YJFXYUILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H83N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313528 | |

| Record name | N-Stearoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58909-84-5 | |

| Record name | N-Stearoylsphingomyelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58909-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-(N-Steroylsphingosyl)-1-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYLSPHINGOMYELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SM(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of N-Stearoylsphingomyelin in the Architecture and Function of Membrane Rafts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane rafts, specialized microdomains enriched in sphingolipids and cholesterol, are critical hubs for cellular signaling and membrane trafficking. Within this intricate landscape, N-Stearoylsphingomyelin (C18:0 SM), a species of sphingomyelin with a saturated 18-carbon acyl chain, plays a fundamental role in governing the biophysical properties and functional integrity of these platforms. This technical guide delves into the core functions of this compound in membrane rafts, presenting quantitative data on its influence on membrane architecture, detailed experimental protocols for its study, and visual representations of its involvement in key cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development, providing the foundational knowledge and practical methodologies required to investigate the multifaceted roles of this compound in cellular function and disease.

Introduction: The Significance of Membrane Rafts and Sphingolipids

The fluid mosaic model, while foundational, has been refined to incorporate the concept of lateral heterogeneity within the plasma membrane. This has led to the recognition of membrane rafts, which are dynamic, nanoscale assemblies of lipids and proteins that float within the more fluid bilayer[1]. These domains are characterized by a liquid-ordered (Lo) phase, which is biochemically distinguished by its resistance to solubilization by non-ionic detergents at low temperatures[2][3].

Sphingolipids, and particularly sphingomyelin, are cornerstone components of membrane rafts. Their structure, featuring a sphingosine backbone, allows for extensive hydrogen bonding and tight packing with cholesterol. The nature of the N-acyl chain of sphingomyelin significantly influences the properties of these domains. This compound, with its long, saturated C18:0 acyl chain, is particularly adept at promoting the formation of a highly ordered and stable Lo phase, making it a key player in the structure and function of membrane rafts[4][5].

This compound: A Key Architect of Membrane Rafts

The biophysical properties of this compound are central to its role in organizing membrane rafts. Its long, saturated acyl chain maximizes van der Waals forces and promotes tight packing with cholesterol, a critical partner in raft formation. This strong interaction is the physicochemical basis for the formation of the Lo phase that defines membrane rafts[5][6].

Quantitative Impact of this compound on Membrane Properties

The incorporation of this compound into lipid bilayers has a profound and quantifiable effect on their physical characteristics. These properties are crucial for the recruitment and function of raft-associated proteins.

| Property | Effect of this compound (C18:0-SM) | Quantitative Data | Reference |

| Bilayer Thickness | Increases bilayer thickness due to the long, extended stearoyl chain. | Bilayers of C18:0-SM with 50 mol% cholesterol have a thickness of 46-47 Å. | [5][7] |

| Phase Transition Temperature (Tm) | Exhibits a high chain-melting transition temperature, promoting a more ordered state. | Fully hydrated C18:0-SM has a Tm of 45°C. | [5][7] |

| Interaction with Cholesterol | Strongly interacts with cholesterol, leading to the abolition of the sharp phase transition. | The chain-melting transition is not detectable at cholesterol concentrations >40 mol%. | [5][7] |

| Acyl Chain Order | Induces a high degree of order in the acyl chains within the bilayer. | The N-acyl chain of sphingomyelin shows significantly more configurational order than monounsaturated phosphatidylcholines. | [8] |

Experimental Protocols for the Study of this compound in Membrane Rafts

The investigation of this compound's role in membrane rafts relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Isolation of Detergent-Resistant Membranes (DRMs)

This is a classical biochemical method to enrich for membrane raft components. The protocol is based on the relative insolubility of the Lo phase in cold non-ionic detergents[2][3].

Materials:

-

Cultured cells or tissues

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 1% Triton X-100 in MES-buffered saline (MBS: 25 mM MES, 150 mM NaCl, pH 6.5) with protease inhibitors, ice-cold

-

Sucrose solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v)

-

Dounce homogenizer

-

Ultracentrifuge with a swinging bucket rotor

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Homogenize the lysate with 15-20 strokes in a pre-chilled Dounce homogenizer[2].

-

-

Sucrose Gradient Preparation:

-

Ultracentrifugation:

-

Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C[7].

-

-

Fraction Collection:

-

After centrifugation, a light-scattering band should be visible at the 5%-35% sucrose interface, which contains the DRMs.

-

Carefully collect 1 ml fractions from the top of the gradient.

-

-

Analysis:

-

The collected fractions can be analyzed by Western blotting for raft marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor) to confirm successful isolation.

-

Detergent-Free Lipid Raft Isolation

To circumvent potential artifacts introduced by detergents, detergent-free methods have been developed. One common approach utilizes sodium carbonate at a high pH[7].

Materials:

-

Cultured cells or tissues

-

PBS, ice-cold

-

500 mM sodium carbonate, pH 11.0, ice-cold

-

Sucrose solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v)

-

Sonnicator

-

Ultracentrifuge with a swinging bucket rotor

Procedure:

-

Cell Lysis:

-

Sucrose Gradient and Ultracentrifugation:

-

Mix the homogenate with an equal volume of 80% sucrose and prepare the sucrose gradient as described in the DRM protocol[7].

-

Perform ultracentrifugation and fraction collection as detailed previously.

-

-

Analysis:

-

Analyze the fractions for raft and non-raft markers by Western blotting.

-

Visualization of Key Processes

Diagrams are essential for conceptualizing the complex interactions involving this compound in membrane rafts. The following visualizations are provided in the DOT language for use with Graphviz.

Logical Relationship in Raft Formation

Caption: Interplay of this compound and Cholesterol in Raft Formation.

Experimental Workflow: Detergent-Resistant Membrane Isolation

Caption: Workflow for the Isolation of Detergent-Resistant Membranes (DRMs).

Signaling Pathway: Fas/CD95-Mediated Apoptosis

This compound-rich rafts are implicated in the clustering of the Fas/CD95 death receptor, a critical step in the initiation of apoptosis[9][10].

Caption: Fas/CD95 Signaling Pathway Initiated within a Membrane Raft.

Conclusion and Future Directions

This compound is a critical determinant of membrane raft structure and function. Its unique biophysical properties facilitate the formation of ordered domains that serve as platforms for a multitude of cellular processes, from signal transduction to membrane trafficking. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for further investigation into the nuanced roles of this specific sphingolipid species.

Future research should focus on the development of advanced imaging techniques to visualize the dynamics of this compound in live cells, as well as lipidomic approaches to precisely quantify its abundance in different cellular compartments and disease states. A deeper understanding of how the interplay between this compound and other lipids and proteins is regulated will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies where membrane raft dysfunction is implicated.

References

- 1. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of N-stearoyl sphingomyelin with cholesterol and dipalmitoylphosphatidylcholine in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingomyelin and cholesterol: from membrane biophysics and rafts to potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and lipid interaction of N-palmitoylsphingomyelin in bilayer membranes as revealed by 2H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]

- 10. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biophysical Properties of N-Stearoylsphingomyelin (SSM) Lipid Bilayers

This guide provides a comprehensive overview of the core biophysical properties of N-Stearoylsphingomyelin (SSM) lipid bilayers, intended for researchers, scientists, and professionals in drug development. The content covers quantitative biophysical data, detailed experimental methodologies, and relevant signaling pathways involving sphingomyelin.

Quantitative Biophysical Properties of SSM Lipid Bilayers

The biophysical characteristics of this compound (SSM) bilayers are crucial for understanding their role in membrane structure and function. The following tables summarize key quantitative data obtained from various experimental techniques.

| Property | Value | Experimental Conditions | Experimental Technique |

| Main Phase Transition Temperature (Tm) | 45 °C | Fully hydrated multilamellar vesicles | Differential Scanning Calorimetry (DSC) |

| 75 °C | Anhydrous | Differential Scanning Calorimetry (DSC) | |

| Enthalpy of Transition (ΔH) | 6.7 kcal/mol | Fully hydrated | Differential Scanning Calorimetry (DSC) |

| 3.8 kcal/mol | Anhydrous | Differential Scanning Calorimetry (DSC) | |

| Bilayer Periodicity (d) | 63-64 Å | With 50 mol% cholesterol, at 22 °C and 58 °C | X-ray Diffraction |

| Bilayer Thickness (dp-p) | 46-47 Å | With 50 mol% cholesterol, at 22 °C and 58 °C | X-ray Diffraction |

| Area per Lipid (AL) | 61.9 Ų | Fluid phase (55 °C) | Small-Angle Neutron and X-ray Scattering (SANS/SAXS) |

| Hydrocarbon Thickness | Not explicitly found for SSM | - | - |

| Bending Rigidity (Kc) | Not explicitly found for SSM | - | - |

Table 1: Biophysical Properties of Pure this compound (SSM) Bilayers. This table presents key biophysical parameters for pure SSM bilayers under different hydration conditions. Data is compiled from Differential Scanning Calorimetry (DSC) and scattering techniques.[1][2]

| Interacting Molecule | Molar Ratio (SSM:Molecule) | Effect on Tm | Effect on Bilayer Thickness | Experimental Technique |

| Cholesterol | 1:1 (50 mol%) | Broadens and eventually eliminates the main phase transition | Increases bilayer thickness to 46-47 Å | DSC and X-ray Diffraction |

| Dipalmitoylphosphatidylcholine (DPPC) | Varied | Minor effects on Tm, eliminates DPPC pre-transition at >30 mol% SSM | Decreases bilayer periodicity at high DPPC content | DSC and X-ray Diffraction |

Table 2: Influence of Cholesterol and DPPC on the Properties of SSM Bilayers. This table summarizes the effects of common membrane components on the biophysical properties of SSM bilayers, highlighting the significant impact of cholesterol.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core experimental protocols used to characterize SSM lipid bilayers.

Differential Scanning Calorimetry (DSC) of Lipid Vesicles

Differential Scanning Calorimetry is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Protocol:

-

Liposome Preparation:

-

Prepare a solution of this compound in an organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) at a temperature above the main phase transition temperature of the lipid (e.g., 60 °C for SSM) to form multilamellar vesicles (MLVs).[1]

-

The sample can be subjected to several freeze-thaw cycles to ensure homogeneity.[1]

-

-

DSC Measurement:

-

Degas the liposome suspension before loading it into the DSC sample cell.

-

Load an equal volume of the buffer into the reference cell.

-

Equilibrate the system at a starting temperature well below the expected transition temperature.

-

Scan the temperature at a controlled rate (e.g., 1 °C/min) over the desired range.[1]

-

Record the differential heat flow between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

The main phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

X-ray Diffraction of Lipid Bilayers

X-ray diffraction is a powerful technique to determine the structure of lipid bilayers, including parameters like bilayer thickness and periodicity.

Protocol:

-

Sample Preparation:

-

For oriented multilamellar samples, deposit the lipid solution onto a flat substrate (e.g., a glass slide) and allow the solvent to evaporate.

-

Hydrate the lipid film in a controlled humidity chamber at a temperature above the Tm.

-

For vesicle suspensions (unoriented samples), prepare unilamellar vesicles by extrusion or sonication of a multilamellar vesicle suspension.[4]

-

-

X-ray Scattering Experiment:

-

Mount the sample in the X-ray beam.

-

Collect the scattering data at small angles (Small-Angle X-ray Scattering, SAXS) to determine the lamellar repeat distance (d-spacing) and at wide angles (Wide-Angle X-ray Scattering, WAXS) to determine the hydrocarbon chain packing.[5][6]

-

The experiment is typically performed at a controlled temperature.

-

-

Data Analysis:

-

The lamellar repeat distance (d) is calculated from the positions of the Bragg peaks in the SAXS pattern.

-

The electron density profile across the bilayer can be reconstructed from the intensities of the diffraction peaks.

-

The bilayer thickness (dp-p) is determined from the distance between the high-electron density peaks corresponding to the phosphate groups in the electron density profile.[4]

-

Supported Lipid Bilayer (SLB) Preparation and Atomic Force Microscopy (AFM) Analysis

Supported lipid bilayers are model membranes formed on a solid substrate, which can be imaged at high resolution using Atomic Force Microscopy.

Protocol:

-

Vesicle Preparation:

-

Prepare a lipid mixture of this compound (and other lipids if creating a mixed bilayer) in an organic solvent.[7]

-

Dry the lipid mixture to form a thin film.

-

Hydrate the film with a buffer to form multilamellar vesicles (MLVs).

-

Prepare small unilamellar vesicles (SUVs) from the MLV suspension by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[8]

-

-

SLB Formation:

-

Cleave a mica substrate to obtain a clean, atomically flat surface.[9]

-

Deposit the SUV suspension onto the mica surface.

-

Incubate at a temperature above the Tm of the lipids to facilitate vesicle fusion and formation of a continuous bilayer.[7][9]

-

Gently rinse the surface with buffer to remove excess vesicles.[7]

-

-

AFM Imaging:

-

Mount the SLB sample in the AFM.

-

Image the bilayer in liquid (buffer) using either tapping mode or contact mode.

-

The height of the bilayer can be measured by creating a defect in the bilayer and measuring the height difference between the bilayer surface and the underlying substrate.

-

Signaling Pathways Involving Sphingomyelin

Sphingomyelin is not only a structural component of membranes but also a key player in cellular signaling. The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a potent second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.

TNF-α Induced Sphingomyelin-Ceramide Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can initiate a signaling cascade leading to the production of ceramide.

Caption: TNF-α induced sphingomyelin-ceramide signaling pathway.

This signaling cascade is initiated by the binding of TNF-α to its receptor, TNFR1. This leads to the activation of neutral sphingomyelinase (nSMase) at the plasma membrane. nSMase then hydrolyzes sphingomyelin to generate ceramide. Ceramide acts as a second messenger, activating various downstream effector proteins, such as ceramide-activated protein kinase (CAPK) and protein phosphatase 2A (PP2A), which can ultimately lead to programmed cell death, or apoptosis.

Experimental Workflow for Studying Signaling Pathways

Caption: Workflow for studying ceramide production and downstream signaling.

This workflow outlines the key steps in investigating the cellular response to a stimulus like TNF-α. It involves cell culture, stimulation, extraction and quantification of lipids like ceramide, and analysis of downstream protein activation to understand the signaling cascade.

References

- 1. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and thermotropic properties of hydrated N-stearoyl sphingomyelin bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of N-stearoyl sphingomyelin with cholesterol and dipalmitoylphosphatidylcholine in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray scattering of vesicles of N-acyl sphingomyelins. Determination of bilayer thickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.1. X-ray diffraction [bio-protocol.org]

- 6. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 7. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

interaction of N-Stearoylsphingomyelin with cholesterol in membranes

An In-depth Technical Guide on the Interaction of N-Stearoylsphingomyelin with Cholesterol in Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between this compound (SSM), a common sphingolipid with an 18-carbon acyl chain (C18:0), and cholesterol within lipid membranes. Understanding this interaction is fundamental to cell biology, particularly in the context of lipid rafts, membrane domains, and cellular signaling. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying biophysical and signaling concepts.

Core Biophysical Interactions and Properties

The interaction between SSM and cholesterol is a cornerstone of the lipid raft hypothesis. The saturated acyl chain of SSM allows for tight packing with the rigid sterol ring of cholesterol. This favorable interaction leads to the formation of a distinct lipid phase known as the liquid-ordered (l_o) phase, which is more tightly packed and ordered than the surrounding liquid-disordered (l_d) phase, typically composed of unsaturated phospholipids.

Data Presentation

The following tables summarize the key quantitative data derived from various biophysical studies on SSM-cholesterol interactions.

Table 1: Thermophysical Properties of this compound (C18:0-SM) and Cholesterol Bilayers

| Parameter | Condition | Value | Experimental Method |

| Chain-Melting Transition Temperature (T_m) | Pure, fully hydrated C18:0-SM | 45°C[1][2] | Differential Scanning Calorimetry (DSC) |

| Transition Enthalpy (ΔH) | Pure, fully hydrated C18:0-SM | 6.7 kcal/mol[1][2] | Differential Scanning Calorimetry (DSC) |

| Effect of Cholesterol on T_m | Progressive addition of cholesterol | Progressive decrease and broadening of the main transition peak[1][2][3][4] | Differential Scanning Calorimetry (DSC) |

| New Transition Peak | C18:0-SM with cholesterol | A broad transition appears centered at 46.3°C, which vanishes at >40 mol% cholesterol[1][2] | Differential Scanning Calorimetry (DSC) |

| Bilayer Periodicity (d) | C18:0-SM with 50 mol% cholesterol | 63-64 Å[1][2] | X-ray Diffraction |

| Bilayer Thickness (d_p-p) | C18:0-SM with 50 mol% cholesterol | 46-47 Å[1][2] | X-ray Diffraction |

| Lateral Molecular Packing | C18:0-SM with 50 mol% cholesterol | 1/4.8 Å⁻¹[1][2] | X-ray Diffraction |

Table 2: Structural and Dynamic Properties of Sphingomyelin-Cholesterol Domains

| Parameter | Condition | Value / Observation | Experimental Method |

| Cholesterol Solubility Limit | In Sphingomyelin membranes | ~50 mol%[5] | Solid-State NMR |

| Acyl Chain Order | Addition of cholesterol to SM in the liquid-crystalline phase | Increased acyl chain ordering[5][6] | Solid-State NMR, VSFG Spectroscopy |

| Domain Morphology | SM-Cholesterol domains | Circular domains, consistent with a liquid-ordered (l_o) phase[7] | Fluorescence Microscopy |

| Domain Size (Estimated) | Palmitoyl-SM/Cholesterol domains | 75–150 nm[8] | Deuterium NMR |

| Area Per Molecule | SM and Cholesterol in a domain | Consistent with tight packing in a liquid-ordered phase[9] | Molecular Dynamics Simulation |

| Hydrogen Bonding | Cholesterol-OH and SM-amide | Evidence is conflicting; some studies find no direct H-bonding[5], while others suggest it is a key interaction[10] | Solid-State NMR, 17O NMR |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core protocols used to investigate SSM-cholesterol interactions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid mixtures, revealing transition temperatures and enthalpies.

-

Sample Preparation :

-

This compound and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) at the desired molar ratios.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The film is placed under high vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution (e.g., PBS) to a final phospholipid concentration of approximately 1.4 mM.[3]

-

The mixture is vortexed above the T_m of the lipid to form multilamellar vesicles (MLVs). For some applications, vesicles may be prepared by bath sonication.[3]

-

-

Data Acquisition :

-

Data Analysis :

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (T_m), and the area under the peak (ΔH).

-

Software such as CPcalc or Microcal Origin is used for deconvolution of overlapping peaks and enthalpy calculations.[3]

-

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of membrane surfaces, allowing for the direct visualization of lipid domains and the measurement of their physical properties.

-

Sample Preparation (Supported Lipid Bilayers - SLBs) :

-

Liposomes of the desired composition (e.g., DOPC:SSM:Cholesterol) are prepared as described above.[11]

-

A freshly cleaved mica surface is used as the substrate.[11]

-

The liposome suspension is deposited onto the mica surface, allowing the vesicles to fuse and form a continuous supported lipid bilayer.[11]

-

The sample is gently rinsed with buffer to remove unfused vesicles.

-

-

Imaging :

-

The SLB is scanned with the AFM probe in a suitable imaging mode (e.g., Tapping Mode or Contact Mode) under buffer.

-

Topographical images reveal height differences between the more ordered (and thus thicker) l_o domains and the surrounding l_d phase.[12]

-

-

Force Spectroscopy :

-

The AFM tip is positioned over specific areas (l_o or l_d domains).

-

The probe is pushed into and retracted from the membrane to generate a force-distance curve.

-

The force required to puncture the bilayer (breakthrough force) is measured, which correlates with membrane order and packing density.[12]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ²H (Deuterium) NMR, provides detailed information about the order and dynamics of lipid acyl chains.

-

Sample Preparation :

-

Deuterium-labeled lipids (e.g., SSM with a perdeuterated stearoyl chain) are used.

-

Lipids and cholesterol are co-dissolved and hydrated to form MLVs, as in the DSC protocol.

-

For studies on oriented membranes, the lipid mixture is deposited on thin glass plates.[5]

-

-

Data Acquisition :

-

²H NMR spectra are acquired as a function of temperature and cholesterol concentration.[8]

-

The quadrupolar splitting in the spectrum is measured. This splitting is directly proportional to the segmental order parameter (S_CD) of the C-²H bond vector.

-

-

Data Analysis :

-

In a two-phase coexistence region (e.g., l_o + l_d), the spectrum will be a superposition of two distinct components.[8]

-

Spectral subtraction and analysis of the line shapes can be used to determine the composition of each phase and the exchange dynamics of lipids between domains.[8] The size of the domains can be estimated from these exchange rates.[8]

-

Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental and biological concepts related to SSM-cholesterol interactions.

Caption: Workflow for studying SSM-Cholesterol domains using Atomic Force Microscopy (AFM).

Caption: Formation of a liquid-ordered (l_o) domain by SSM and cholesterol interaction.

Role in Cellular Signaling

The formation of SSM-cholesterol rich lipid rafts creates platforms that concentrate or exclude specific proteins, thereby modulating their activity and downstream signaling cascades. These domains are not static but are dynamic entities that can assemble and disassemble in response to cellular stimuli.

A prominent example is the Hedgehog (Hh) signaling pathway , which is critical during embryonic development and is implicated in cancer.[13] Cholesterol plays a dual role in this pathway. The Hedgehog ligand itself is covalently modified by cholesterol, and the activation of the key signal transducer, Smoothened (Smo) , is regulated by direct binding of cholesterol.[14]

Lipid rafts, enriched in SSM and cholesterol, are thought to regulate the access of Smoothened to its cholesterol activator. The local membrane environment influences the conformation and activity of Smo, which is otherwise inhibited by the Patched (Ptch) receptor in unstimulated cells.[13][14]

Caption: Role of cholesterol and lipid rafts in Hedgehog signaling activation.

References

- 1. Interactions of N-stearoyl sphingomyelin with cholesterol and dipalmitoylphosphatidylcholine in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of N-stearoyl sphingomyelin with cholesterol and dipalmitoylphosphatidylcholine in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Calorimetric Study of Binary Mixtures of Dihydrosphingomyelin and Sterols, Sphingomyelin, or Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A calorimetric study of binary mixtures of dihydrosphingomyelin and sterols, sphingomyelin, or phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 7. Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Phase Behavior and Organization of Sphingomyelin/Cholesterol Membranes: A Deuterium NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingomyelin-Cholesterol Domains in Phospholipid Membranes: Atomistic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05466F [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Cholesterol in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermotropic Behavior of Hydrated N-Stearoylsphingomyelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic behavior of hydrated N-Stearoylsphingomyelin (SSM), a crucial component of cell membranes and a subject of significant interest in biophysical and pharmaceutical research. This document synthesizes key findings on its phase transitions, the influence of hydration, and its interactions with other membrane components, presenting data in a structured format and detailing the experimental methodologies used for its characterization.

Core Concepts: Phase Behavior of this compound

This compound, a species of sphingomyelin with an 18-carbon acyl chain, exhibits complex thermotropic behavior, transitioning between different physical states as a function of temperature. These phase transitions are critical for understanding the structure and function of biological membranes and for the design of lipid-based drug delivery systems. The primary phases observed are the highly ordered gel phase (Lβ') and the fluid-like liquid crystalline phase (Lα).

The transition between these phases is influenced by several factors, most notably the degree of hydration and the presence of other molecules such as cholesterol.

Quantitative Analysis of Phase Transitions

The thermotropic properties of this compound have been extensively studied using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions. The key parameters obtained from DSC are the transition temperature (Tm) and the enthalpy of transition (ΔH).

Influence of Hydration on Thermotropic Parameters

Hydration plays a pivotal role in the thermotropic behavior of SSM. In its anhydrous state, SSM exhibits a high transition temperature. As the water content increases, the transition temperature decreases and the enthalpy of transition increases until a limiting value is reached at full hydration.

| Hydration Level | Transition Temperature (Tm) | Transition Enthalpy (ΔH) | Citation |

| Anhydrous | 75 °C | 3.8 kcal/mol | [1] |

| > 21.4% H2O (Fully Hydrated) | 45 °C | 6.7 kcal/mol | [1][2][3] |

| Low Hydration (< 20% H2O) | ~20 °C (additional transition) | Not specified | [1] |

Metastable Gel Phases

Aqueous dispersions of stearoylsphingomyelin can form a metastable gel state.[4][5] This thermodynamically less stable form is more ordered than the gel state of many other phospholipids.[4] The transition from the liquid-crystalline phase can lead to a supercooled state, forming a metastable gel at a lower temperature than the main transition.[4][5] This metastable gel will then slowly convert to the more stable, highly ordered gel phase in an exothermic process at room temperature.[4]

| Transition | Temperature | Enthalpy (ΔH) | Notes | Citation |

| Stable Gel to Liquid Crystalline | 57 °C | Not specified | Not rapidly reversible | [4] |

| Liquid Crystalline to Metastable Gel (Supercooling) | 44 °C | Not specified | [4] |

Influence of Stereochemistry

The stereochemistry of the sphingomyelin molecule can also affect its thermotropic behavior. Studies on synthetic, stereochemically pure (2S,3R)-(N-stearoylsphingosyl)-1-phosphocholine (D-erythro-C18-SPM) have revealed multiple, complex phase transitions upon incubation at different temperatures, indicating the existence of several distinct gel phases (Gα, Gβ, Gγ).[6]

| Isomer | Transition | Temperature | Enthalpy (ΔH) | Citation |

| D-erythro-C18-SPM (freshly hydrated) | Main Transition (I) | 44.7 °C | 6.8 kcal/mol | [6] |

| D-erythro-C18-SPM (incubated at 20-25 °C) | Second Transition (II) | 36.0 °C | 5.7 kcal/mol | [6] |

| D-erythro-C18-SPM (incubated below 10 °C) | Endotherm (III) | 33.4 °C | 2.6 kcal/mol | [6] |

| Endotherm (IV) | 43.6 °C | 8.0 kcal/mol | [6] | |

| Main Transition | 44.7 °C | 9.5 kcal/mol | [6] | |

| L-threo-C18-SPM | Main Transition | 44.2 °C | 6.0 kcal/mol | [6] |

| Pretransition | 43.1 °C | 1.8 kcal/mol | [6] |

Structural Characterization by X-ray Diffraction

X-ray diffraction is a powerful technique used to determine the structural organization of lipid bilayers. It provides information on the bilayer periodicity (d-spacing), bilayer thickness, and the packing of the hydrocarbon chains.

Structural Parameters in Different Phases

In the gel phase, the hydrocarbon chains of SSM are tightly packed, giving rise to a sharp diffraction signal. In the liquid crystalline phase, the chains are more disordered, resulting in a diffuse diffraction pattern.

| Phase | Temperature | Wide-Angle Reflection | Bilayer Periodicity (d) | Bilayer Thickness (dp-p) | Citation |

| Gel | 22 °C | Sharp 4.2 Å | 63-64 Å (with 50 mol% cholesterol) | 46-47 Å (with 50 mol% cholesterol) | [1][2][3] |

| Liquid Crystalline | 55 °C | Diffuse 4.5 Å | 63-64 Å (with 50 mol% cholesterol) | 46-47 Å (with 50 mol% cholesterol) | [1][2][3] |

Limiting bilayer hydration occurs at approximately 31.5% H2O in the gel phase and at about 35% H2O in the liquid crystal phase.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are synthesized protocols for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and enthalpies of hydrated this compound.

Methodology:

-

Sample Preparation:

-

A known amount of this compound is weighed into a DSC sample pan (typically aluminum).

-

For hydrated samples, a specific amount of deionized water or buffer is added to achieve the desired hydration level. The pan is then hermetically sealed to prevent water loss during the experiment.

-

An empty, hermetically sealed pan is used as a reference.

-

-

DSC Analysis:

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is typically subjected to several heating and cooling cycles to ensure thermal history consistency. For example, an initial heating and cooling scan might be performed to anneal the sample.

-

Data is collected during a final heating scan at a controlled rate, commonly between 1-10 °C/min.

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the area under the peak, which is used to calculate the enthalpy of the transition (ΔH).

-

X-ray Diffraction

Objective: To determine the structural parameters of hydrated this compound bilayers.

Methodology:

-

Sample Preparation:

-

A hydrated sample of this compound is prepared as described for DSC.

-

The lipid dispersion is then sealed in a thin-walled glass capillary tube.

-

The sample is centrifuged to form a well-oriented multibilayer pellet at the bottom of the capillary.

-

-

X-ray Diffraction Analysis:

-

The capillary containing the sample is mounted in a temperature-controlled sample holder in the X-ray beam.

-

X-ray diffraction patterns are recorded at different temperatures, corresponding to the different phases of the lipid (e.g., below and above the main transition temperature).

-

The diffraction patterns are analyzed to determine the lamellar repeat distance (d-spacing) from the positions of the low-angle diffraction peaks.

-

The packing of the hydrocarbon chains is determined from the wide-angle diffraction region (around 4-5 Å).

-

Visualizing Thermotropic Behavior and Experimental Workflow

Graphical representations can aid in understanding the complex phase transitions and the experimental approach to studying them.

Caption: Phase transitions of hydrated this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

The thermotropic behavior of hydrated this compound is multifaceted, characterized by a distinct main phase transition and the formation of metastable states, all of which are highly sensitive to the degree of hydration and molecular stereochemistry. A thorough understanding of these properties, gained through techniques like DSC and X-ray diffraction, is fundamental for advancements in membrane biophysics and the development of sophisticated lipid-based technologies in the pharmaceutical industry. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in these fields.

References

- 1. X-ray diffraction and calorimetric study of N-lignoceryl sphingomyelin membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. Evidence for metastability in stearoylsphingomyelin bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phases and domains in sphingomyelin-cholesterol membranes: Structure and properties using EPR spin-labeling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. Interactions of N-stearoyl sphingomyelin with cholesterol and dipalmitoylphosphatidylcholine in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Preparation of N-Stearoylsphingomyelin Liposomes for Drug Delivery

Introduction

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers, making them effective carriers for drug delivery.[1][2] Their structure allows for the encapsulation of both hydrophilic drugs within the aqueous core and hydrophobic drugs within the lipid bilayer.[3][4] N-Stearoylsphingomyelin (18:0 SM) is a specific type of sphingomyelin, a class of phospholipids that are major components of biological membranes.[1] The use of this compound in liposomal formulations is advantageous due to its high biocompatibility and the enhanced stability and drug retention properties it confers upon the vesicles.[5] Liposomes formulated with sphingomyelin and cholesterol have been shown to exhibit substantially improved drug retention and longer circulation lifetimes in vivo, which are critical parameters for effective drug delivery.[5][6]

These application notes provide detailed protocols for the preparation, drug loading, and characterization of this compound liposomes.

Experimental Protocols

Protocol 1: Preparation of Unilamellar this compound Liposomes

This protocol details the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion. This is a robust and widely used technique to produce liposomes with a homogenous size distribution.[7][8]

Materials:

-

This compound (SM)

-

Cholesterol (Chol)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vacuum pump

-

Liposome extrusion device (e.g., mini-extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Dissolution:

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature of 45-60°C.[11]

-

Rotate the flask and apply a vacuum to evaporate the chloroform. This process results in the formation of a thin, uniform lipid film on the inner wall of the flask.[1][8]

-

Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[10]

-

-

Lipid Film Hydration:

-

Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids (the Tc of this compound is ~45°C).[1][9] A temperature of 60-70°C is generally recommended.[9]

-

Add the warm buffer to the flask containing the dry lipid film.

-

Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is fully suspended in the buffer.[10] This process causes the lipid sheets to swell and form multilamellar vesicles (MLVs).[9]

-

-

Vesicle Sizing by Extrusion:

-

Assemble the extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[12]

-

Maintain the temperature of the extruder and the liposome suspension above the lipid's Tc (~60°C) to ensure the membrane is in a fluid state, which facilitates extrusion.[13]

-

Load the MLV suspension into one of the syringes of the extruder.

-

Force the suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11 to 21 times).[14][15] This process ruptures the MLVs and forces them to re-form into unilamellar vesicles with a diameter close to the pore size of the membrane.[14][15]

-

The resulting liposome suspension should be stored at 4°C.

-

Protocol 2: Encapsulation of Therapeutic Agents

The method of drug encapsulation depends on the physicochemical properties of the drug, primarily its solubility.

A. Encapsulation of Hydrophobic Drugs:

Lipophilic drugs are incorporated directly into the lipid bilayer during the formation of the liposomes.

Methodology:

-

During the Lipid Dissolution step (Protocol 1, Step 1), add the hydrophobic drug to the chloroform-lipid mixture.[4][9]

-

Proceed with the thin-film hydration and extrusion method as described in Protocol 1. The drug will be integrated within the lipid bilayer as the vesicles self-assemble.

B. Encapsulation of Hydrophilic Drugs (Passive Loading):

Water-soluble drugs are encapsulated within the aqueous core of the liposomes.

Methodology:

-

Prepare the lipid film as described in Protocol 1 (Steps 1-2).

-

Dissolve the hydrophilic drug in the aqueous hydration buffer (e.g., PBS).[4]

-

Use this drug-containing buffer for the Lipid Film Hydration step (Protocol 1, Step 3).[8] As the lipid film hydrates and forms vesicles, the drug solution is passively entrapped in the aqueous core.[16]

-

Proceed with extrusion (Protocol 1, Step 4).

-

After extrusion, remove the unencapsulated (free) drug from the liposome suspension using methods such as dialysis or size exclusion chromatography.

Protocol 3: Physicochemical Characterization of Liposomes

Characterization is a critical step to ensure the quality and consistency of the liposomal formulation.[17]

A. Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Dynamic Light Scattering (DLS) is the standard method for determining these parameters.[18][19]

Methodology:

-

Dilute the liposome suspension with an appropriate buffer (e.g., PBS or deionized water) to an optimal concentration for DLS analysis.[17]

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument (e.g., a Malvern Zetasizer).

-

For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

-

For zeta potential, the instrument applies an electric field and measures the velocity of the liposomes, which is related to their surface charge.[19]

-

Perform measurements in triplicate to ensure reproducibility.

B. Determination of Encapsulation Efficiency (%EE):

Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the liposomes.[1]

Methodology:

-

Separate the drug-loaded liposomes from the unencapsulated (free) drug using a method like centrifugation, dialysis, or a mini-spin column.

-

Disrupt the purified liposomes by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.

-

Quantify the concentration of the encapsulated drug using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the %EE using the following formula:

%EE = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the rate at which the encapsulated drug is released from the liposomes over time, which is crucial for predicting their in vivo performance.[20][21] The dialysis method is commonly used for this purpose.[20]

Materials:

-

Drug-loaded liposome suspension

-

Dialysis membrane tubing (with a molecular weight cut-off that allows free drug to pass but retains the liposomes)

-

Release medium (e.g., PBS, pH 7.4, to simulate physiological conditions)

-

Shaking water bath or dissolution apparatus

-

Analytical instrument for drug quantification (e.g., HPLC)

Methodology:

-

Place a known volume of the drug-loaded liposome suspension into the dialysis bag and seal it securely.

-

Immerse the sealed dialysis bag in a larger vessel containing a defined volume of the release medium. This setup ensures "sink conditions," where the concentration of the drug in the release medium is kept low.[20]

-

Place the entire setup in a shaking water bath maintained at 37°C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

-

Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Example Formulation Parameters for this compound Liposomes.

| Parameter | Value/Composition | Rationale |

|---|---|---|

| Primary Lipid | This compound (SM) | Forms a stable bilayer with high drug retention.[5] |

| Helper Lipid | Cholesterol (Chol) | Stabilizes the membrane, reduces permeability, and prevents aggregation.[4] |

| Molar Ratio (SM:Chol) | 55:45 | An established ratio for creating stable, long-circulating liposomes.[6] |

| Hydration Buffer | Phosphate-Buffered Saline (PBS) | Isotonic buffer at physiological pH (7.4).[11] |

| Extrusion Pore Size | 100 nm | Produces vesicles suitable for passive targeting to tumor tissues via the EPR effect.[22] |

Table 2: Representative Physicochemical Characterization Data.

| Formulation | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |

|---|---|---|---|---|

| Blank Liposomes | 105.2 ± 3.1 | 0.11 ± 0.02 | -5.8 ± 1.2 | N/A |

| Doxorubicin-Loaded | 110.5 ± 4.5 | 0.13 ± 0.03 | -4.9 ± 1.5 | 92.5 ± 3.7 |

| Vincristine-Loaded | 108.9 ± 3.8 | 0.12 ± 0.02 | -5.2 ± 1.1 | 95.1 ± 2.9 |

(Note: Data are representative examples based on typical outcomes for sphingomyelin-based liposomes and are not from a single specific study.)

Table 3: Example of In Vitro Cumulative Drug Release Profile (pH 7.4, 37°C).

| Time (hours) | % Drug Released (Formulation A) ± SD | % Drug Released (Formulation B) ± SD |

|---|---|---|

| 1 | 5.2 ± 0.8 | 15.4 ± 1.3 |

| 4 | 9.8 ± 1.1 | 35.1 ± 2.5 |

| 8 | 14.5 ± 1.5 | 58.9 ± 3.1 |

| 12 | 18.3 ± 1.9 | 75.3 ± 3.8 |

| 24 | 25.1 ± 2.4 | 92.7 ± 4.2 |

(Note: Formulation A could represent a stable this compound liposome showing slow, sustained release, while Formulation B could be a less stable control liposome for comparison.)[20][23]

Visualizations

Diagrams illustrating key processes provide a clear conceptual understanding of the workflows and mechanisms.

Caption: Experimental workflow for preparing and characterizing drug-loaded liposomes.

References

- 1. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]

- 2. Liposome: composition, characterisation, preparation, and recent innovation in clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsm.com [ijpsm.com]

- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]

- 5. Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. liposomes.ca [liposomes.ca]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. liposomes.ca [liposomes.ca]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. cris.unibo.it [cris.unibo.it]

- 20. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 21. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of lipid-based nanomedicines at the single-particle level - PMC [pmc.ncbi.nlm.nih.gov]

- 23. japsonline.com [japsonline.com]

Application Notes and Protocols for the Analysis of N-Stearoylsphingomyelin using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin (C18:0-SM) is a specific molecular species of sphingomyelin, a class of sphingolipids that are integral components of cell membranes and play crucial roles in signal transduction. The analysis of individual sphingomyelin species, such as this compound, is critical for understanding their distinct biological functions and their involvement in various physiological and pathological processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful and indispensable tool for the specific and sensitive quantification of these lipid molecules.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry.

This compound in Cellular Signaling

Sphingomyelin is a key player in the sphingomyelin signaling pathway. The hydrolysis of sphingomyelin by sphingomyelinase yields ceramide, a critical second messenger involved in diverse cellular processes including proliferation, differentiation, and apoptosis.[4] this compound, in particular, has been identified as an inhibitor of Phospholipase Cδ1 (PLCδ1), suggesting a specific role in modulating intracellular signaling cascades.[5] Accurate measurement of this compound levels is therefore essential for elucidating its precise functions in health and disease.

Below is a diagram illustrating the general sphingomyelin signaling pathway.

References

- 1. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers[S] | Semantic Scholar [semanticscholar.org]

- 4. The sphingomyelin-signaling pathway in skeletal muscles and its role in regulation of glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for X-ray Diffraction Analysis of N-Stearoylsphingomyelin (SSM) Containing Bilayers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of N-Stearoylsphingomyelin (SSM) containing lipid bilayers using X-ray diffraction. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and relevant signaling pathways.

Introduction

This compound (SSM) is a key component of cellular membranes, particularly enriched in the plasma membrane of mammalian cells. It plays a crucial role in membrane structure, the formation of lipid rafts, and cellular signaling. Understanding the biophysical properties of SSM-containing bilayers is essential for elucidating its biological functions and for the development of drug delivery systems that mimic or interact with cell membranes. X-ray diffraction is a powerful technique to determine the structural parameters of lipid bilayers, such as thickness, area per lipid, and the packing of lipid acyl chains.

Quantitative Data Summary

The following tables summarize key structural parameters of SSM-containing bilayers obtained from X-ray diffraction studies. These values are crucial for understanding the physical state and organization of these model membranes under various conditions.

Table 1: Structural Parameters of Fully Hydrated this compound (SSM) Bilayers

| Phase | Temperature (°C) | Bilayer Periodicity (d) (Å) | Bilayer Thickness (d p-p) (Å) | Lateral Molecular Packing | Reference |

| Gel | 22 | 66.0 | ~46-47 | Sharp 4.2 Å reflection | [1][2] |

| Liquid Crystalline | 55 | 63-64 | ~46-47 | Diffuse 4.5 Å reflection | [1][2] |

Table 2: Effect of Cholesterol on this compound (SSM) Bilayers at 50 mol%

| Temperature (°C) | Bilayer Periodicity (d) (Å) | Bilayer Thickness (d p-p) (Å) | Lateral Molecular Packing | Reference |

| 22 | 63-64 | 46-47 | 1/4.8 Å⁻¹ | [2] |

| 58 | 63-64 | 46-47 | 1/4.8 Å⁻¹ | [2] |

Experimental Protocols

This section provides detailed methodologies for the preparation of SSM-containing liposomes and their analysis by X-ray diffraction.

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) for X-ray Diffraction

1. Materials and Equipment:

-

This compound (SSM) powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Buffer solution (e.g., HEPES, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or Argon gas stream

-

Vacuum pump

-

Water bath

-

Vortex mixer

-

X-ray compatible sample holder (e.g., glass capillary)

2. Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of SSM (and other lipids like cholesterol, if applicable) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired amount of pre-warmed buffer to the dry lipid film to achieve the desired lipid concentration (e.g., 10-50 mg/mL). The amount of water will determine the hydration level of the bilayers.

-

Hydrate the lipid film by vortexing the flask vigorously for several minutes above the main phase transition temperature of SSM (~45°C). This process allows the lipids to swell and form multilamellar vesicles (MLVs).

-

To ensure homogeneity, the sample can be subjected to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath, repeating this process 5-10 times.

-

-

Sample Loading:

-

Transfer the hydrated MLV suspension into a thin-walled glass capillary suitable for X-ray diffraction.

-

Seal the capillary to prevent dehydration of the sample during the experiment.

-

Protocol 2: X-ray Diffraction Data Acquisition and Analysis

1. Equipment:

-

X-ray diffractometer equipped with a temperature-controlled sample stage.

-

A point- or line-focused X-ray source (e.g., Cu Kα radiation).

-

A 2D detector for collecting the scattering pattern.

2. Data Acquisition:

-

Mount the sealed capillary containing the MLV sample onto the goniometer head of the diffractometer.

-

Equilibrate the sample at the desired temperature using the temperature-controlled stage.

-

Expose the sample to the X-ray beam and collect the diffraction pattern. The exposure time will depend on the X-ray source intensity and the sample concentration.

-

Collect data at different temperatures to study the phase behavior of the SSM-containing bilayers. Data should be collected below and above the main phase transition temperature.

3. Data Analysis:

-

Small-Angle X-ray Scattering (SAXS):

-

The SAXS region of the diffraction pattern provides information about the lamellar repeat distance (d-spacing) of the stacked bilayers.

-

The d-spacing can be calculated from the positions of the Bragg peaks according to Bragg's Law: nλ = 2d sin(θ), where n is the order of the reflection, λ is the X-ray wavelength, and θ is the scattering angle.

-

-

Wide-Angle X-ray Scattering (WAXS):

-

The WAXS region provides information about the packing of the lipid acyl chains.

-

A sharp reflection at approximately 4.2 Å indicates that the acyl chains are in a tightly packed, ordered (gel) phase.

-

A broad, diffuse reflection centered around 4.5 Å is characteristic of disordered acyl chains in the liquid-crystalline phase.

-

-

Electron Density Profile:

-

The integrated intensities of the lamellar Bragg peaks can be used to calculate the one-dimensional electron density profile of the bilayer.

-

This profile provides information about the bilayer thickness, which is typically defined as the distance between the high-electron density phosphate groups (dp-p).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray diffraction analysis of SSM-containing bilayers.

Sphingomyelin-Ceramide Signaling Pathway

This compound can be a substrate in the sphingomyelin-ceramide signaling pathway. An external stimulus can activate sphingomyelinase, which hydrolyzes sphingomyelin into ceramide and phosphocholine. Ceramide then acts as a second messenger, activating downstream signaling cascades that can influence cellular processes such as proliferation, apoptosis, and inflammation.

References

Application Notes & Protocols for N-Stearoylsphingomyelin Sample Preparation for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of N-Stearoylsphingomyelin (N-C18:0-SM) samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to yield high-quality, reproducible NMR data for structural elucidation, interaction studies, and metabolic investigations.

Introduction

This compound is a key sphingolipid found in mammalian cell membranes, playing a crucial role in membrane structure and signal transduction.[1] NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of lipids like this compound in solution and solid-state.[2] However, the amphipathic nature of lipids can lead to aggregation in solution, resulting in poor spectral resolution.[3] Proper sample preparation is therefore critical to obtaining high-quality NMR spectra. These notes provide a detailed protocol for the preparation of this compound samples for solution-state NMR, along with relevant quantitative data and a description of its role in cell signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of this compound samples for NMR spectroscopy. These values are recommendations and may be optimized for specific instruments and experimental goals.

| Parameter | Recommended Value | Notes |

| Sample Concentration | ||

| For ¹H NMR | 5 - 25 mg | A lower concentration within this range is often sufficient for high-field instruments.[4] |

| For ¹³C NMR | 50 - 100 mg | Higher concentrations are generally required due to the lower natural abundance and gyromagnetic ratio of ¹³C.[5] |

| Molar Concentration | ~100 mM | As a reference, chemical shift data for sphingomyelin has been reported at this concentration.[6] |

| Solvent | ||

| Recommended Solvent | Deuterated Methanol (CD₃OD) or a Chloroform/Methanol mixture | CD₃OD is a common choice for sphingolipids.[6] A chloroform/methanol mixture is also frequently used for lipid NMR.[7] |

| Solvent Volume | 0.6 - 0.7 mL | This volume is standard for most 5 mm NMR tubes.[5] |

| NMR Tube Specifications | ||

| Diameter | 5 mm | Standard for most solution-state NMR probes. |

| Quality | High-precision (e.g., Wilmad 528-PP-7 or equivalent) | High-quality tubes are essential for good spectral resolution and reliable spinning.[8] |

| Reference Standard | ||

| Internal Standard | Tetramethylsilane (TMS) | TMS is the standard reference for ¹H and ¹³C NMR in organic solvents.[9] |

| Temperature | ||

| Measurement Temperature | 298 K (25 °C) | A common temperature for NMR experiments.[6] Note that this compound has a chain-melting transition at 45°C in hydrated bilayers.[10] |

Experimental Protocols

Protocol 1: Preparation of this compound Sample in Deuterated Methanol

This protocol describes the preparation of an this compound sample for solution-state NMR using deuterated methanol as the solvent.

Materials:

-

This compound (solid powder)

-

Deuterated Methanol (CD₃OD, 99.8% D)

-

Tetramethylsilane (TMS)

-

High-precision 5 mm NMR tube and cap

-

Glass vial (e.g., 2 mL)

-

Pasteur pipette and bulb

-

Glass wool or a syringe filter (PTFE, 0.22 µm)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Sample:

-

Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) into a clean, dry glass vial.

-

-

Solvent Preparation:

-

If not already prepared, add a small amount of TMS to the deuterated methanol to serve as an internal reference. A common practice is to add one drop of TMS to 5-10 mL of the deuterated solvent.[5]

-

-

Dissolving the Sample:

-

Add approximately 0.7 mL of the deuterated methanol containing TMS to the vial with the this compound.

-

Cap the vial and vortex thoroughly to dissolve the lipid. Gentle warming in a water bath may be necessary to aid dissolution, but avoid excessive heat.

-

-

Filtering the Sample:

-

To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[4]

-

Place a small plug of glass wool into a Pasteur pipette.

-

Using the pipette, transfer the this compound solution from the vial into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[4][8]

-

-

Capping and Labeling:

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Label the tube clearly with the sample identity.

-

-

Equilibration:

-

Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before starting data acquisition.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound sample for NMR spectroscopy.

References

- 1. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solution and Solid-State NMR of Lipids | Springer Nature Experiments [experiments.springernature.com]

- 3. A solvent system for the high-resolution proton nuclear magnetic resonance spectroscopy of membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. bmse001109 Sphingomyelin at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. ou.edu [ou.edu]

- 10. Interactions of N-stearoyl sphingomyelin with cholesterol and dipalmitoylphosphatidylcholine in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Stearoylsphingomyelin in Model Membrane Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Stearoylsphingomyelin (SSM), a synthetic sphingolipid, is a critical component in the study of model membranes due to its structural similarity to sphingomyelins found in eukaryotic cell membranes. Its saturated stearoyl acyl chain allows for tight packing and strong van der Waals interactions, making it instrumental in the formation of ordered lipid domains, often referred to as lipid rafts, in the presence of cholesterol.[1] These microdomains are implicated in a variety of cellular processes, including signal transduction and membrane trafficking. This document provides detailed application notes and protocols for utilizing this compound in model membrane research, with a focus on its biophysical characterization and its role in lipid-protein interactions.

Biophysical Properties of this compound

This compound exhibits distinct thermotropic behavior, transitioning from a gel phase to a liquid-crystalline phase at a specific temperature. This phase behavior is highly sensitive to hydration and the presence of other membrane components like cholesterol.

Key Biophysical Parameters

Differential scanning calorimetry (DSC) and X-ray diffraction are powerful techniques to characterize the thermotropic properties and structure of SSM-containing model membranes.[2][3]

| Parameter | Value | Conditions | Reference |

| Chain-melting Transition Temperature (Tm) | 45 °C | Fully hydrated multilamellar vesicles | [2][3][4] |

| 57 °C | Aqueous dispersions (thermodynamically most stable gel state) | ||

| 75 °C | Anhydrous | [3] | |

| Enthalpy of Transition (ΔH) | 6.7 kcal/mol | Fully hydrated | [2][3] |

| 3.8 kcal/mol | Anhydrous | [3] | |

| Bilayer Periodicity (d-spacing) | 63-64 Å | With 50 mol% cholesterol at 22 °C and 58 °C | [2] |

| Bilayer Thickness | 46-47 Å | With 50 mol% cholesterol at 22 °C and 58 °C | [2] |

Interaction with Cholesterol

Cholesterol is a key modulator of the physical properties of SSM-containing membranes. The interaction between SSM and cholesterol is crucial for the formation of the liquid-ordered (Lo) phase, a characteristic feature of lipid rafts.[5]

-

Effect on Phase Transition: The addition of cholesterol to SSM bilayers leads to a progressive decrease in the enthalpy of the main phase transition.[2][4] At cholesterol concentrations greater than 40 mol%, the sharp chain-melting transition is no longer detectable, indicating the formation of a liquid-ordered phase.[2][4]

-

Membrane Condensing Effect: Cholesterol inserts into SSM bilayers, leading to increased order and packing of the lipid acyl chains.[2][4] This interaction is stabilized by hydrogen bonding between the hydroxyl group of cholesterol and the amide group of sphingomyelin.[5]

-